4-methoxy-3-(propylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
4-methoxy-3-(propylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core substituted with a methoxy group, a propylsulfamoyl group, and a tetrahydrofuran-2-ylmethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(propylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Nitration and Reduction: Nitration of 4-methoxybenzoic acid followed by reduction to obtain 4-methoxyaniline.
Sulfonamide Formation: Reaction of 4-methoxyaniline with propylsulfonyl chloride in the presence of a base to form 4-methoxy-3-(propylsulfamoyl)aniline.
Amide Bond Formation: Coupling of 4-methoxy-3-(propylsulfamoyl)aniline with tetrahydrofuran-2-ylmethyl chloride using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(propylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-methoxy-3-(propylsulfamoyl)benzoic acid.
Reduction: Formation of 4-methoxy-3-(propylamino)benzamide.
Substitution: Formation of halogenated or nitrated derivatives of the benzamide core.
Scientific Research Applications
4-methoxy-3-(propylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.
Materials Science: Explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(propylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the methoxy and tetrahydrofuran-2-ylmethyl groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the propylsulfamoyl group, which may result in different biological activity and reactivity.
3-(propylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the methoxy group, which can affect its chemical properties and interactions with molecular targets.
4-methoxy-3-(propylsulfamoyl)benzoic acid:
Uniqueness
4-methoxy-3-(propylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the methoxy, propylsulfamoyl, and tetrahydrofuran-2-ylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
4-methoxy-N-(oxolan-2-ylmethyl)-3-(propylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-8-18-24(20,21)15-10-12(6-7-14(15)22-2)16(19)17-11-13-5-4-9-23-13/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDHTGQLNUHHMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2CCCO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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